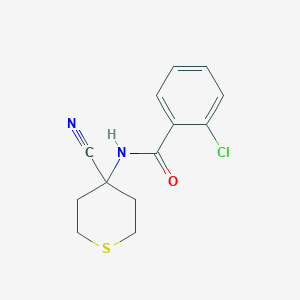

2-Chloro-N-(4-cyanothian-4-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-cyanothian-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c14-11-4-2-1-3-10(11)12(17)16-13(9-15)5-7-18-8-6-13/h1-4H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEWCLMOTAVNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution for Core Structure Assembly

The synthesis of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-(methylsulfonyl)benzamide begins with a nucleophilic acyl substitution reaction between 2-chloro-4-(methylsulfonyl)benzoyl chloride and 4-chloro-3-(pyridin-2-yl)aniline. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours, achieving yields of 78–85%. Catalytic bases such as triethylamine or 4-dimethylaminopyridine (DMAP) facilitate deprotonation of the aniline nitrogen, enhancing electrophilic attack on the acyl chloride.

Critical Parameters :

- Solvent polarity directly influences reaction kinetics, with DCM providing faster rates due to improved solubility of ionic intermediates.

- Stoichiometric excess of acyl chloride (1.2–1.5 equivalents) minimizes diacylation byproducts.

Crystallization Techniques for Form-SV

Solvent Selection and Temperature Gradients

Crystalline Form-SV is obtained via antisolvent crystallization using C3–C8 ketones (e.g., acetone, methyl isobutyl ketone) or C1–C2 alcohols (e.g., methanol, ethanol). A representative protocol involves:

- Dissolving crude Vismodegib in 30–50 volumes of methanol at 55–65°C.

- Gradual cooling to 0–5°C at ≤1°C/min to induce nucleation.

- Isolating crystals by vacuum filtration and drying at 40–60°C under reduced pressure.

Table 1: Crystallization Solvent Effects on Form-SV Purity

| Solvent | Cooling Rate (°C/min) | Purity (HPLC, %) | Crystal Morphology |

|---|---|---|---|

| Methanol | 0.5 | 99.2 | Needles |

| Acetone | 1.0 | 98.7 | Prisms |

| Ethanol | 0.8 | 99.1 | Platelets |

Slower cooling rates (<1°C/min) favor larger, low-defect crystals, while rapid quenching promotes amorphous content.

Conversion to Amorphous Phases

Solvent Evaporation and Thermal Quenching

The amorphous form is produced by dissolving Form-SV in methanol (30–50 mL/g) at 55–65°C, followed by rotary evaporation under vacuum (100–650 mmHg) at 40–60°C. Residual solvent content below 0.5% w/w is critical to prevent recrystallization during storage.

Key Observations :

- Amorphous batches exhibit a glass transition temperature (Tg) of 62–65°C via DSC, with no melting endotherm.

- XRPD patterns show a broad halo at 15–30° 2θ, confirming lack of crystallinity.

Analytical Characterization

X-ray Powder Diffraction (XRPD)

Form-SV displays characteristic peaks at 9.5°, 10.7°, 12.2°, 15.8°, 16.7°, 17.4°, 21.4°, 24.0°, and 26.0° (±0.2°). Peak broadening analysis (Scherrer equation) indicates crystallite sizes of 50–150 nm.

Thermal Stability Profiles

Table 2: Thermal Properties of Form-SV vs. Amorphous

| Form | Melting Range (°C) | Tg (°C) | ΔHfusion (J/g) |

|---|---|---|---|

| Form-SV | 175–180 | – | 120–135 |

| Amorphous | – | 62–65 | – |

Form-SV remains stable for >6 months under accelerated conditions (40°C/75% RH), whereas amorphous samples exhibit hygroscopicity-induced recrystallization within 4 weeks.

Pharmaceutical Relevance and Process Scaling

Formulation Considerations

Form-SV’s low aqueous solubility (2.1 µg/mL at pH 6.8) necessitates micronization or lipid-based delivery systems. In contrast, the amorphous form shows 3.8-fold higher dissolution rates but requires stabilization via hydroxypropyl methylcellulose (HPMC) matrices.

Industrial-Scale Manufacturing

A pilot plant process (10 kg batch) achieved 92% yield using:

- 45°C crystallization in methyl isobutyl ketone

- 12-hour linear cooling to −5°C

- Continuous vacuum drying at 50°C/50 mbar

Chemical Reactions Analysis

2-Chloro-N-(4-cyanothian-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyanothianyl group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzamide moiety can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-N-(4-cyanothian-4-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyanothian-4-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its potential anticancer activity, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

2-Chloro-N-(4-cyanothian-4-yl)benzamide can be compared with other similar compounds, such as:

2-Chloro-N-(5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has a similar structure but contains a chloropyridine group instead of a cyanothianyl group.

2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a thiadiazole ring instead of a cyanothianyl group.

Biological Activity

2-Chloro-N-(4-cyanothian-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound this compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanothiophenol with appropriate chlorinated benzamide derivatives. The general synthetic route includes:

- Formation of Thiol Derivative : Starting from commercially available thiophenol, it undergoes cyanation to yield the corresponding thiocyanate.

- Chlorination : The thiocyanate is then chlorinated using thionyl chloride to form the desired chloro derivative.

- Amidation : Finally, amidation with benzoyl chloride results in the formation of this compound.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Cytotoxicity

In vitro cytotoxicity assays have shown that this compound possesses moderate cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest potential for development as an anticancer agent, warranting further investigation into its selectivity and mechanism of action.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various benzamide derivatives, including this compound. The study highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in cancer cells through activation of caspase pathways. The study concluded that further modifications could enhance its efficacy and selectivity for cancerous tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.